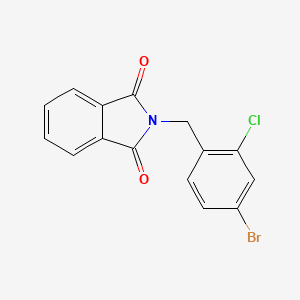

2-(4-Bromo-2-chlorobenzyl)isoindoline-1,3-dione

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-[(4-bromo-2-chlorophenyl)methyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrClNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSDZWUWQNPAEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Molecular Architecture and Synthetic Utility of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione

[1]

Executive Summary

2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione (CAS: 1425943-26-5) is a specialized N-substituted phthalimide derivative serving as a critical intermediate in organic synthesis and medicinal chemistry.[1][2] Functioning primarily as a "masked" primary amine via the Gabriel Synthesis, it allows for the controlled introduction of the 4-bromo-2-chlorobenzylamine pharmacophore—a moiety frequently observed in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1]

This guide analyzes the molecule’s structural dynamics, synthetic protocols, and utility in drug development, providing researchers with a self-validating roadmap for its application.[1]

Molecular Architecture & Structural Dynamics[1]

The molecule is composed of three distinct structural domains, each contributing to its electronic and steric profile.[1]

Structural Decomposition[1]

-

Isoindoline-1,3-dione (Phthalimide) Core: A rigid, planar bicyclic system acting as a robust protecting group for the nitrogen atom.[1] The electron-withdrawing carbonyl groups render the N-C bond susceptible to nucleophilic attack (e.g., hydrazine) only under specific deprotection conditions.[1]

-

Methylene Linker (

Hybridized): A single carbon bridge connecting the imide nitrogen to the aryl ring.[1] This linker introduces a degree of rotational freedom, though this is modulated by the steric bulk of the ortho-substituent.[1] -

4-Bromo-2-chlorophenyl Moiety: The "payload" of the molecule.[1]

-

2-Chloro (Ortho): Provides significant steric hindrance, forcing the phenyl ring out of coplanarity with the phthalimide system to minimize repulsion with the methylene hydrogens and the imide carbonyls.[1]

-

4-Bromo (Para): A highly accessible handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling further diversification of the scaffold.[1]

-

Electronic & Steric Considerations

The 2-chloro substituent exerts a "ortho-effect," locking the conformation into a preferred twist angle relative to the methylene linker.[1] This steric lock is crucial during biological interaction, as it restricts the entropic penalty upon binding if the target pocket requires a twisted conformation.[1]

-

Lipophilicity: The presence of two halogens (Br, Cl) significantly increases the logP, enhancing membrane permeability but potentially reducing aqueous solubility.[1]

-

Halogen Bonding: The para-bromine atom acts as a Sigma-hole donor, capable of forming halogen bonds with backbone carbonyls or specific residues (e.g., histidine) in protein targets.[1]

Visualization: Structural Logic & Synthesis

The following diagram illustrates the retrosynthetic logic and the structural connectivity of the molecule.

Caption: Structural decomposition and retrosynthetic assembly of the target molecule.[1]

Experimental Protocol: Synthesis & Fabrication

The most reliable route for synthesizing this compound is the Gabriel Synthesis .[1] This method avoids polyalkylation, a common pitfall when reacting primary amines directly with alkyl halides.[1]

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| Potassium Phthalimide | Nucleophile | 1.1 | Commercial salt preferred over in-situ generation.[1] |

| 4-Bromo-2-chlorobenzyl bromide | Electrophile | 1.0 | The benzyl chloride analog is also viable but slower (add NaI cat.).[1] |

| DMF (N,N-Dimethylformamide) | Solvent | - | Anhydrous; promotes |

| Water / Ethanol | Work-up | - | Used for precipitation and recrystallization.[1] |

Step-by-Step Methodology

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromo-2-chlorobenzyl bromide (10 mmol) in anhydrous DMF (20 mL).

-

Addition: Add Potassium Phthalimide (11 mmol) in a single portion. The reaction is slightly exothermic.[1]

-

Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The starting benzyl halide spot (

) should disappear, replaced by the more polar product (-

Expert Insight: Avoid temperatures >100°C to prevent thermal decomposition or side reactions at the benzylic position.[1]

-

-

Quenching: Cool the reaction to room temperature and pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate immediately as a white solid.[1]

-

Purification:

-

Filter the solid using a Buchner funnel.[1]

-

Wash the cake with water (

mL) to remove residual DMF and KBr salts.[1] -

Wash with cold ethanol (

mL) to remove unreacted organic impurities.[1] -

Recrystallization: If necessary, recrystallize from Ethanol/DMF or hot Ethanol to yield high-purity crystals.[1]

-

Characterization Data (Expected)

Applications in Drug Discovery[1]

Primary Amine Precursor

The primary utility of this molecule is as a precursor for (4-bromo-2-chlorophenyl)methanamine .[1]

-

Deprotection Protocol: Reaction with Hydrazine hydrate (

) in refluxing ethanol (Ing-Manske procedure) cleaves the phthalimide group, releasing the primary amine.[1] -

Utility: This amine is a "privileged structure" in medicinal chemistry, often used to link aromatic cores in kinase inhibitors while providing a halogen handle for further optimization.[1]

PROTAC Linker Synthesis

As highlighted in recent research on thalidomide analogs [1], the phthalimide moiety is a known ligand for Cereblon (CRBN), an E3 ubiquitin ligase component.[1] While this specific molecule has a benzyl linker rather than the glutarimide ring of thalidomide, it serves as a structural probe for exploring the steric tolerance of the CRBN binding pocket or as a negative control (due to lack of the glutarimide H-bond donors).[1]

Fragment-Based Drug Design (FBDD)

The 4-bromo-2-chlorobenzyl fragment is highly attractive for FBDD:

References

Technical Guide: Synthetic Architectures for N-Substituted Phthalimides

Executive Summary

The phthalimide moiety is not merely a protecting group for amines (via the Gabriel synthesis); it is a privileged pharmacophore found in anticonvulsants, anti-inflammatory agents (e.g., Thalidomide analogs), and increasingly as the E3 ligase-recruiting linker in PROTAC (Proteolysis Targeting Chimera) development.

This guide moves beyond textbook definitions to evaluate the three dominant synthetic architectures: Classical Condensation , Mitsunobu Inversion , and Metal-Catalyzed Cross-Coupling . Selection of the correct route is dictated by the substrate's electronic nature (aliphatic vs. aromatic) and stereochemical requirements.

The Classical Route: Nucleophilic Acyl Substitution

Best for: Primary aliphatic amines, non-sensitive substrates, and large-scale manufacturing.

Mechanistic Insight

The reaction proceeds through a nucleophilic attack of the amine on one carbonyl of phthalic anhydride, opening the ring to form an

-

Process Note: Failure to reach sufficient temperature (

) or remove water often results in the isolation of the open-chain phthalamic acid rather than the imide.

Standard Operating Protocol (Reflux Method)

-

Reagents: Phthalic anhydride (1.0 equiv), Primary Amine (1.1 equiv).

-

Solvent: Glacial Acetic Acid (AcOH).

-

Charge: Dissolve phthalic anhydride in AcOH (

) in a round-bottom flask. -

Addition: Add the amine slowly at room temperature. A precipitate (phthalamic acid) may form immediately.

-

Cyclization: Heat the mixture to reflux (

) for 4–12 hours. The precipitate will redissolve as the ring closes. -

Workup: Cool to room temperature. Pour the mixture into ice-cold water.

-

Purification: Filter the resulting solid. Wash with saturated

(to remove unreacted anhydride/acid) and water. Recrystallize from ethanol.

The Mitsunobu Protocol: Stereochemical Inversion

Best for: Converting alcohols directly to amines/imides, fragile chiral centers, and substrates sensitive to acid/base.

Mechanistic Insight

Unlike the classical route, this method activates an alcohol rather than the amine. The reaction is driven by the formation of a strong Phosphorous-Oxygen bond (triphenylphosphine oxide). Crucially, the nucleophilic attack by the phthalimide anion follows an

Visualization: The Mitsunobu Cycle

The following diagram illustrates the activation of the alcohol by the betaine intermediate and the subsequent displacement.

Caption: The Mitsunobu cycle showing the activation of the alcohol by the PPh3-DIAD adduct followed by SN2 displacement.

Optimized Protocol

-

Reagents: Phthalimide (1.0 equiv), Alcohol (1.0 equiv),

(1.2 equiv), DIAD (Diisopropyl azodicarboxylate, 1.2 equiv). -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Preparation: Flame-dry glassware and purge with Nitrogen/Argon.

-

Dissolution: Dissolve Phthalimide, Alcohol, and

in THF ( -

Activation: Add DIAD dropwise over 10 minutes. Critical: The solution often turns yellow/orange; rapid addition can cause exotherms that degrade the betaine intermediate.

-

Reaction: Stir at

for 30 mins, then warm to Room Temperature (RT) and stir for 12–24 hours. -

Workup: Concentrate in vacuo. The major challenge is separating

.[1] Triturate the residue with cold diethyl ether (the product and

Copper-Catalyzed N-Arylation (Modern Goldberg)

Best for: Aryl Halides (creating

Mechanistic Insight

While Palladium (Buchwald-Hartwig) is effective, Copper is more cost-effective for phthalimides. The mechanism involves the coordination of the diamine ligand to Cu(I), followed by the formation of a copper-amidate complex. The rate-determining step is the activation of the aryl halide (oxidative addition-like pathway) by this complex.

Visualization: Cu-Catalyzed Pathway

Caption: Simplified Buchwald-type Cu(I) catalytic cycle for N-arylation of phthalimides.

Protocol (Buchwald Modification)

-

Reagents: Aryl Iodide (1.0 equiv), Phthalimide (1.2 equiv), CuI (10 mol%), DMEDA (

-dimethylethylenediamine, 20 mol%), -

Solvent: Toluene or Dioxane.

-

Inerting: Charge a Schlenk tube with CuI, Phthalimide, and

. Evacuate and backfill with Argon ( -

Addition: Add Aryl Iodide, DMEDA, and solvent via syringe.

-

Heating: Seal the tube and heat to

for 20–24 hours. Note: Blue/Green color indicates Cu(II) formation (oxidation), which kills the catalyst. The solution should remain yellowish/brown. -

Workup: Dilute with EtOAc, filter through a pad of silica or Celite to remove copper salts. Concentrate and purify via column chromatography.[2]

Comparative Data Analysis

| Feature | Classical Condensation | Mitsunobu Reaction | Cu-Catalyzed Cross-Coupling |

| Primary Substrate | Primary Amines ( | Alcohols ( | Aryl Halides ( |

| Stereochemistry | Retained (usually) | Inverted ( | Retained |

| Atom Economy | High (Water byproduct) | Low (High MW byproducts: | Moderate |

| Key Limitation | Harsh temps; incompatible with acid-sensitive groups | Separation of | Requires inert atmosphere; Aryl Chlorides are difficult |

| Green Score | High (if solvent-free) | Low | Moderate |

Green Chemistry: Microwave-Assisted Synthesis

For high-throughput library generation, microwave irradiation offers a distinct advantage by superheating the solvent (or neat reagents) and accelerating the rate-determining dehydration step.

-

Protocol: Mix Phthalic Anhydride and Amine (neat) in a microwave vial. Irradiate at

for 5–10 minutes. -

Advantage: Yields often exceed 90% with no solvent waste.

References

-

Mitsunobu Reaction Mechanism & Scope

- Swamy, K. C. K., et al.

-

Copper-Catalyzed N-Arylation (Goldberg/Buchwald)

-

Microwave-Assisted Synthesis

- Vidal, T., et al. "Microwave-Assisted Synthesis of Phthalimides." Green Chemistry, 2006.

-

Biological Relevance of Phthalimides

- Kushwaha, N., & Kaushik, D. "Recent advances and future prospects of phthalimide derivatives." Journal of Applied Pharmaceutical Science, 2016.

Sources

Technical Guide: Solubility Profile of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione

This is an in-depth technical guide on the solubility profile and solvent compatibility of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione , a critical intermediate in the Gabriel Synthesis of primary amines.

Executive Summary

This compound (also known as N-(4-bromo-2-chlorobenzyl)phthalimide) is a lipophilic, crystalline intermediate commonly encountered in the synthesis of 4-bromo-2-chlorobenzylamine via the Gabriel Synthesis . Its solubility behavior is governed by the competing interactions of the polar phthalimide core and the hydrophobic, halogenated benzyl moiety.

Understanding its solubility is critical for three process stages:

-

Nucleophilic Substitution: Requires high solubility to facilitate the reaction between potassium phthalimide and the benzyl halide.

-

Workup & Isolation: Requires low solubility (precipitation) to remove inorganic salts.

-

Purification (Recrystallization): Requires a solvent with a steep temperature-solubility gradient (e.g., Ethanol, Acetic Acid).

Physicochemical Profile & Solubility Prediction

To predict the solubility behavior of this specific intermediate, we analyze its structural components against established solubility parameters of N-benzylphthalimide analogs.

Structural Analysis[1]

-

Core Scaffold: The phthalimide moiety is planar and polar, possessing two carbonyl groups that act as hydrogen bond acceptors. However, it lacks hydrogen bond donors, limiting its water solubility.

-

Substituent Effects: The 4-bromo-2-chlorobenzyl group significantly increases lipophilicity compared to the unsubstituted N-benzylphthalimide. The heavy halogen atoms (Br, Cl) increase the molecular weight and Van der Waals forces, typically reducing solubility in cold polar protic solvents (like ethanol) while enhancing solubility in chlorinated solvents (DCM, Chloroform).

Predicted Solubility Matrix

Note: Quantitative values (g/L) are process-dependent. The following categorization is based on structural analogs (e.g., N-benzylphthalimide, N-(2,4-dichlorobenzyl)phthalimide).

| Solvent Class | Specific Solvents | Solubility Prediction | Operational Context |

| Polar Aprotic | DMF, DMSO, NMP, DMAc | High (>100 mg/mL) | Reaction Media: Ideal for the initial alkylation step (Gabriel Synthesis). |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | Extraction/Transfer: Used to dissolve the compound for transport or liquid-liquid extraction. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Low (Cold) / Moderate (Hot) | Recrystallization: The "Gold Standard" for purification. The compound likely dissolves in boiling ethanol but crystallizes upon cooling. |

| Acidic | Glacial Acetic Acid | Moderate to High (Hot) | Alternative Recrystallization: Effective for highly crystalline phthalimides that are insoluble in alcohols. |

| Non-Polar | Hexanes, Heptane, Diethyl Ether | Very Low / Insoluble | Anti-Solvent: Used to precipitate the product from reaction mixtures or wash filter cakes. |

| Aqueous | Water, Brine | Insoluble | Workup: The compound precipitates when reaction mixtures (DMF/Ethanol) are poured into water. |

Experimental Protocols

Protocol A: Rapid Solubility Screening (Gravimetric)

For process development, exact solubility curves are often unnecessary. This "Go/No-Go" screen determines the viable solvent systems.

Objective: Determine the approximate solubility range at Room Temperature (RT) and Reflux.

-

Preparation: Weigh 50 mg of this compound into a clean 4 mL vial.

-

Solvent Addition: Add the test solvent in 100 µL increments .

-

Observation: Vortex after each addition.

-

Soluble: Clear solution obtained with < 0.5 mL solvent (>100 mg/mL).

-

Moderately Soluble: Clear solution with 0.5 – 2.0 mL solvent (25–100 mg/mL).

-

Sparingly Soluble: Solid remains after 2.0 mL.

-

-

Thermal Stress: If insoluble at RT, heat the vial to the solvent's boiling point (using a heating block).

-

Recrystallization Candidate: If the solid dissolves at reflux but precipitates upon cooling to RT.

-

Protocol B: Purification via Recrystallization

Based on the behavior of halogenated N-benzylphthalimides, a mixed-solvent system (Ethanol/Chloroform) or Glacial Acetic Acid is recommended.

Reagents:

-

Crude this compound[1]

-

Solvent A: Ethanol (95% or absolute)

-

Solvent B: Chloroform (optional co-solvent if solubility in EtOH is too low)

Step-by-Step Methodology:

-

Dissolution: Place the crude solid in a round-bottom flask. Add a minimal amount of Ethanol . Heat to reflux (approx. 78°C).

-

Co-Solvent Adjustment: If the solid does not dissolve in boiling ethanol, add Chloroform dropwise through the condenser until a clear solution is obtained.

-

Hot Filtration: If insoluble particulates (inorganic salts like KBr/KCl) remain, filter the hot solution rapidly through a pre-warmed fluted filter paper or a celite pad.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at RT, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

-

Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

-

Washing: Wash the filter cake with cold Ethanol (or the specific solvent mixture used, chilled).

-

Drying: Dry the crystals under vacuum at 40-50°C to remove residual solvent.

Visualizing the Solubility Workflow

The following diagrams illustrate the decision-making process for solvent selection based on the operational stage.

Diagram 1: Solvent Selection Decision Tree

Caption: Decision logic for selecting solvents during synthesis, workup, and purification phases.

Diagram 2: Recrystallization Process Flow

Caption: Standard workflow for purifying the intermediate via recrystallization.

References

-

Gabriel, S. (1887).[2] Ueber eine Darstellungsweise primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224-2236.[2]

-

Hunt, D. A. (2018). Reaction of o-bromoaryl- and o-bromoarylalkyl phthalimides with n-butyllithium at low temperatures. MOJ Bioorganic & Organic Chemistry, 2(5), 226–228.[3]

-

Sigma-Aldrich. (n.d.). N-Benzylphthalimide Product Information & Solubility Data.

-

PubChem. (n.d.). Compound Summary: N-Benzylphthalimide.[4][5][6] National Library of Medicine.

Sources

- 1. This compound; CAS No.: 1425943-26-5 [chemshuttle.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. N-苄基邻苯二甲酰亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Benzylphthalimide | C15H11NO2 | CID 75059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-BENZYLPHTHALIMIDE | 2142-01-0 [chemicalbook.com]

Purity standards for 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione in research.

Technical Guide: Purity Specification & Control of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione (BCBI)

Executive Summary

This compound (CAS: 1425943-26-5), hereafter referred to as BCBI , serves as a critical protected intermediate in the synthesis of (4-bromo-2-chlorophenyl)methanamine . Its utility lies in the orthogonal protection of the primary amine via the phthalimide group, allowing the halogenated aromatic ring (containing -Br and -Cl handles) to undergo selective transition-metal catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) without amine interference.

High-purity BCBI (>98.0%) is essential for downstream success. Residual starting materials—specifically the alkylating agent 4-bromo-2-chlorobenzyl bromide —are potent alkylators and classified as Potential Genotoxic Impurities (PGIs) . Furthermore, partial hydrolysis of the phthalimide ring generates phthalamic acid derivatives that can poison palladium catalysts in subsequent coupling steps.

This guide defines the purity standards, analytical methodologies, and purification protocols required to qualify BCBI for pharmaceutical research applications.

Critical Quality Attributes (CQAs)

The purity profile of BCBI is dictated by its synthetic route (Gabriel Synthesis) and its downstream application. The following specifications are recommended for research-grade material intended for biological screening or late-stage functionalization.

| Attribute | Specification | Rationale |

| Appearance | White to off-white crystalline solid | Colored impurities often indicate oxidation of the benzyl ring or presence of polymerized byproducts. |

| Assay (HPLC) | ≥ 98.0% (Area %) | High purity prevents stoichiometric errors in deprotection (hydrazinolysis). |

| Genotoxic Impurity (PGI) | ≤ 20 ppm (4-bromo-2-chlorobenzyl bromide) | Unreacted alkyl halides are mutagenic (alkylation of DNA). Strict control is required per ICH M7 guidelines. |

| Related Substance A | ≤ 0.5% (Phthalamic Acid derivative) | Result of partial hydrolysis. Acidic protons interfere with base-mediated cross-couplings. |

| Related Substance B | ≤ 0.5% (Phthalimide) | Unreacted starting material; difficult to separate after deprotection. |

| Loss on Drying (LOD) | ≤ 0.5% w/w | Moisture promotes hydrolysis of the imide ring during storage. |

| Residual Solvents | DMF ≤ 880 ppm; Toluene ≤ 890 ppm | Common solvents in Gabriel synthesis. DMF is difficult to remove and can complex with metal catalysts. |

Impurity Fate Mapping & Control Strategy

Understanding the origin of impurities allows for targeted removal. The primary synthesis involves the SN2 nucleophilic substitution of potassium phthalimide with 4-bromo-2-chlorobenzyl bromide in a polar aprotic solvent (DMF).

Mechanism of Impurity Formation

-

Starting Material (PGI): Excess benzyl bromide remains if stoichiometry is not controlled.

-

Hydrolysis (Phthalamic Acid): Presence of water during workup or storage opens the imide ring.

-

Bis-Alkylation: Rare due to steric hindrance of the phthalimide, but possible under forcing conditions.

Visualization: Impurity Fate & Purge Points

Figure 1: Impurity fate mapping for BCBI synthesis. Red nodes indicate critical control points for genotoxic and process-related impurities.

Analytical Methodologies

To validate the CQAs, a dual-method approach is required: HPLC for the main assay and non-volatile impurities, and GC-MS (or HS-GC) for the volatile alkyl halide PGI.

Method A: Reverse-Phase HPLC (Assay & Related Substances)

This method separates the neutral phthalimide (BCBI) from the acidic hydrolysis products and polar starting materials.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses ionization of phthalamic acid impurities, sharpening peaks.

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient:

-

0-2 min: 30% B (Isocratic)

-

2-15 min: 30% → 90% B (Linear Gradient)

-

15-20 min: 90% B (Wash)

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 220 nm (Amide bond) and 254 nm (Aromatic).

-

Retention Logic:

-

Phthalimide (SM):[2] ~3-4 min (Polar).

-

Phthalamic Acid (Impurity): ~5-6 min.

-

BCBI (Product): ~12-13 min (Non-polar benzyl group).

-

Benzyl Bromide (PGI): ~14-15 min (Late eluting, weak UV).

-

Method B: GC-MS (Trace PGI Quantification)

Due to the weak UV chromophore of the benzyl bromide starting material and the need for ppm-level detection (LOD < 5 ppm), GC-MS is the gold standard.

-

Column: DB-5ms (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium (1.0 mL/min).

-

Oven Program: 60°C (1 min) → 20°C/min → 280°C (5 min).

-

Detection: SIM Mode (Select Ion Monitoring) targeting the molecular ion of 4-bromo-2-chlorobenzyl bromide (m/z ~282/284/286 isotope pattern).

Validated Purification Protocol

If the synthesized or purchased BCBI fails the >98% specification, the following recrystallization protocol is self-validating and effective for removing both the lipophilic benzyl bromide and the polar salts.

Protocol: Ethanol/Water Recrystallization

-

Dissolution: Suspend 10.0 g of Crude BCBI in Ethanol (100 mL) . Heat to reflux (78°C).

-

Clarification: If the solution is not clear, hot filter to remove inorganic salts (KBr).

-

Crystallization:

-

While maintaining reflux, add Water dropwise until a persistent turbidity is observed (approx. 10-15 mL).

-

Add just enough Ethanol to clear the solution again (approx. 2-5 mL).

-

Scientific Rationale: This creates a saturated solution near the cloud point.

-

-

Cooling: Allow the solution to cool slowly to room temperature (25°C) over 2 hours with gentle stirring. Then cool to 0-4°C for 1 hour.

-

Rapid cooling traps impurities. Slow cooling grows dense crystals that exclude the benzyl bromide impurity.

-

-

Isolation: Filter the white needles. Wash with cold 80% Ethanol/Water (20 mL).

-

Drying: Dry in a vacuum oven at 50°C for 12 hours to remove residual Ethanol.

Analytical Decision Tree

Use this workflow to determine if a batch of BCBI is suitable for research use.

Figure 2: Analytical decision tree for batch release of BCBI.

References

-

International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved February 15, 2026, from [Link]

-

Organic Syntheses. (1927). Benzyl Phthalimide Synthesis Protocol. Organic Syntheses, Coll. Vol. 1, p.119. Retrieved February 15, 2026, from [Link]

-

PubChem. (n.d.). Compound Summary: this compound.[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione in PROTAC Development

Introduction: The Dawn of Targeted Protein Degradation with PROTACs

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-driven inhibition to a catalytic, event-driven mechanism of action.[1][2] These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][3] A PROTAC molecule typically consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[4][5][6] This elegant design facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome.[1][7][8][9]

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity.[4] Among the more than 600 E3 ligases in the human genome, Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1-ROC1-CRBN E3 ligase complex, has been extensively and successfully exploited in PROTAC design.[6][10] Ligands for CRBN are often derived from thalidomide and its immunomodulatory imide drug (IMiD) analogs, such as pomalidomide and lenalidomide.[7][10][] These phthalimide-based moieties are well-characterized, possess favorable drug-like properties, and have been instrumental in the degradation of numerous high-value therapeutic targets.[3][7]

This application note provides a comprehensive guide to the utilization of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione , a phthalimide-based chemical entity, as a foundational building block for the development of CRBN-recruiting PROTACs. We will delve into its structural rationale, provide detailed protocols for its incorporation into a PROTAC, and outline the essential experimental workflows for the validation of the resulting degrader molecule.

Featured Molecule: this compound

Structure and Properties:

-

IUPAC Name: this compound

-

CAS Number: 1425943-26-5[12]

-

Molecular Formula: C₁₅H₉BrClNO₂[12]

-

Molecular Weight: 350.6 g/mol

The core isoindoline-1,3-dione scaffold is the key pharmacophore responsible for binding to the E3 ligase Cereblon. The substituted benzyl group offers several strategic advantages for PROTAC design. The bromine and chlorine atoms can modulate the binding affinity and physicochemical properties of the molecule. Furthermore, the aromatic ring provides a rigid structure that can be strategically modified for the attachment of a chemical linker, a crucial step in synthesizing the final heterobifunctional PROTAC molecule.

PROTAC Mechanism of Action: A Visual Overview

The fundamental mechanism of a PROTAC utilizing a phthalimide-based ligand like this compound is the induced formation of a ternary complex, which ultimately leads to the targeted degradation of a specific protein.

Caption: General mechanism of a CRBN-recruiting PROTAC.

Experimental Workflows and Protocols

The development of a novel PROTAC is a multi-step process that begins with synthesis and progresses through a series of biochemical, biophysical, and cell-based assays to validate its mechanism of action and efficacy.[13][14]

Caption: A typical workflow for PROTAC development and validation.[13]

Protocol 1: Synthesis of a PROTAC using this compound (Representative Example)

This protocol describes a representative synthesis of a PROTAC targeting a hypothetical protein of interest (POI) by conjugating a POI-binding ligand (containing a terminal amine) to this compound via a polyethylene glycol (PEG) linker.

Rationale: The bromine on the benzyl ring can be converted to an appropriate functional group for linker attachment, for instance, through a Suzuki or Sonogashira coupling. For simplicity, this example will assume a pre-functionalized building block is available or synthesized. A PEG linker is often used to improve solubility and cell permeability.[15]

Materials:

-

2-(4-(4-aminobutyl)-2-chlorobenzyl)isoindoline-1,3-dione (a derivative of the title compound)

-

POI-ligand-NHS ester

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Dissolve 2-(4-(4-aminobutyl)-2-chlorobenzyl)isoindoline-1,3-dione (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve the POI-ligand-NHS ester (1 equivalent) in anhydrous DMF.

-

Add the POI-ligand solution dropwise to the solution from step 2.

-

Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction with water and concentrate under reduced pressure.

-

Purify the crude product by reverse-phase HPLC using a water/acetonitrile gradient with 0.1% trifluoroacetic acid.

-

Collect the fractions containing the desired product and lyophilize to obtain the final PROTAC as a white solid.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.

Protocol 2: E3 Ligase Binding Assay (TR-FRET)

This protocol outlines a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm the binding of the synthesized PROTAC to the CRBN E3 ligase.

Rationale: TR-FRET is a robust, high-throughput method to quantify molecular interactions in solution.[16] It measures the proximity between a donor fluorophore (e.g., Terbium-labeled anti-GST antibody) and an acceptor fluorophore (e.g., a fluorescently labeled tracer that binds to CRBN). A compound that binds to CRBN will displace the tracer, leading to a decrease in the FRET signal.

Materials:

-

Recombinant GST-tagged DDB1/CRBN complex

-

Terbium-labeled anti-GST antibody

-

Fluorescently labeled CRBN tracer (e.g., a known CRBN ligand)

-

Synthesized PROTAC

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% BSA, 0.01% Tween-20)

-

384-well low-volume microplates

-

TR-FRET-compatible plate reader

Procedure:

-

Prepare a serial dilution of the synthesized PROTAC in the assay buffer.

-

In a 384-well plate, add the assay buffer, Terbium-labeled anti-GST antibody, and the GST-DDB1/CRBN complex.

-

Add the serially diluted PROTAC or vehicle control (DMSO) to the appropriate wells.

-

Add the fluorescently labeled CRBN tracer to all wells.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).

-

Calculate the ratio of the acceptor to donor emission signals.

-

Plot the emission ratio against the PROTAC concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which reflects the binding affinity.

Protocol 3: Ternary Complex Formation Assay (NanoBRET™)

This protocol describes a live-cell NanoBRET™ assay to demonstrate that the PROTAC can induce the formation of a ternary complex between the POI and CRBN.

Rationale: The formation of a stable ternary complex is a prerequisite for efficient protein degradation.[][18][19][20] The NanoBRET™ assay measures the proximity of two proteins in living cells. One protein (e.g., the POI) is tagged with NanoLuc® luciferase (the energy donor), and the other (CRBN) is tagged with HaloTag® and labeled with a fluorescent ligand (the energy acceptor).[19] PROTAC-induced proximity brings the donor and acceptor close enough for Bioluminescence Resonance Energy Transfer (BRET) to occur.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Plasmid encoding POI-NanoLuc® fusion protein

-

Plasmid encoding HaloTag®-CRBN fusion protein

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

-

Synthesized PROTAC

-

White, opaque 96-well cell culture plates

-

Luminometer with 618 nm and 460 nm filters

Procedure:

-

Co-transfect HEK293 cells with the POI-NanoLuc® and HaloTag®-CRBN plasmids.

-

Plate the transfected cells in a 96-well plate and incubate for 24 hours.

-

Prepare a serial dilution of the synthesized PROTAC.

-

Treat the cells with the PROTAC dilutions and incubate for the desired time (e.g., 2-4 hours).

-

Add the HaloTag® NanoBRET™ 618 Ligand to all wells and incubate for 60 minutes.

-

Add the NanoBRET™ Nano-Glo® Substrate to all wells.

-

Immediately measure the luminescence at 460 nm (donor) and 618 nm (acceptor) using a luminometer.

-

Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

-

Plot the NanoBRET™ ratio against the PROTAC concentration. A bell-shaped curve is typically observed, which is characteristic of the "hook effect" in PROTACs.[19]

Protocol 4: Cellular Protein Degradation Assay (Western Blot)

This protocol uses Western blotting to directly measure the reduction in the levels of the target protein in cells treated with the PROTAC.

Rationale: The ultimate goal of a PROTAC is to reduce the cellular concentration of the POI.[21] Western blotting is a standard and widely used technique to quantify changes in the abundance of a specific protein.[21][22]

Materials:

-

Cell line endogenously expressing the POI

-

Synthesized PROTAC

-

Proteasome inhibitor (e.g., MG132, as a negative control)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the synthesized PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a co-treatment with MG132 to confirm proteasome-dependent degradation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Image the blot using a chemiluminescence imaging system.

-

Re-probe the membrane with a loading control antibody.

-

Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

-

Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[23]

Data Presentation and Interpretation

Quantitative data from the assays should be systematically organized for clear interpretation and comparison between different PROTAC candidates.

| Parameter | Assay Method | Description | Example Value |

| CRBN Binding (IC₅₀) | TR-FRET | Concentration of PROTAC required to displace 50% of a fluorescent tracer from CRBN. | 50 nM |

| Ternary Complex (EC₅₀) | NanoBRET™ | Concentration of PROTAC that produces 50% of the maximal BRET signal. | 100 nM |

| Degradation (DC₅₀) | Western Blot / HiBiT | Concentration of PROTAC that induces 50% degradation of the POI. | 25 nM |

| Max Degradation (Dₘₐₓ) | Western Blot / HiBiT | The maximal percentage of POI degradation achieved. | >95% |

| Degradation Rate (t₁/₂) | Time-course Western Blot | Time required to degrade 50% of the POI at a saturating PROTAC concentration. | ~4 hours |

Conclusion

This compound is a valuable chemical scaffold for the development of potent and selective CRBN-recruiting PROTACs. Its phthalimide core ensures engagement with the Cereblon E3 ligase, while the substituted benzyl moiety provides a versatile handle for linker attachment and chemical optimization. By following the systematic workflow and detailed protocols outlined in this application note—from rational design and synthesis to rigorous biophysical and cellular characterization—researchers can effectively harness this molecule to create novel degraders for a wide range of "undruggable" and disease-relevant protein targets. The iterative process of design, synthesis, and testing is crucial for identifying lead candidates with optimal degradation efficiency, selectivity, and therapeutic potential.[2][13]

References

-

Creative Biostructure. (n.d.). Protein Degradation Pathways and Analytical Techniques. Retrieved from [Link]

-

Pike, A., Williamson, B., & Böttcher, J. (2021). Methods for Quantitative Assessment of Protein Degradation. Methods in Molecular Biology, 2365, 247–263. [Link]

-

Eurofins Discovery. (n.d.). E3scan Ligand Binding Assay Technology. Retrieved from [Link]

-

St. Hilaire, M. R., & Homan, E. (2023). High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery. Methods in Enzymology, 681, 23–39. [Link]

- Lecker, S. H., & Goldberg, A. L. (2016). Measuring the overall rate of protein breakdown in cells and the contributions of the ubiquitin-proteasome and autophagy-lysosomal pathways. Methods in Molecular Biology, 1449, 21-35.

-

Abeysena, I. (n.d.). Drug Discovery Workflow for PROTAC with a Focus on Eliminating Bottlenecks in Evaporation. Biopharma Group. Retrieved from [Link]

-

Domainex. (n.d.). Ternary Complex Formation Assays. Retrieved from [Link]

- Sun, Y., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules, 26(11), 3213.

-

Tebubio. (2026, February 9). E3 Ligase Screening and Profiling for Targeted Protein Degradation. Retrieved from [Link]

- Daniels, D. L., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Current Protocols, 3(12), e962.

-

Bitesize Bio. (2025, December 17). How to Measure the Kinetics of Targeted Protein Degradation. Retrieved from [Link]

-

ResearchGate. (2017, January 2). How to measure degradation of specific protein of interest? Retrieved from [Link]

-

ResearchGate. (n.d.). The process of PROTAC development. Retrieved from [Link]

- Scott, D. E., et al. (2025). Methods to accelerate PROTAC drug discovery. Drug Discovery Today.

- Dale, B., et al. (2021). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs.

- G. A. König, et al. (2018). Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC).

- Sun, X., et al. (2021). Recent Advances in PROTACs for Drug Targeted Protein Research. Frontiers in Pharmacology, 12, 796138.

-

Promega Connections. (2019, January 14). A Roadmap for PROTAC Development. Retrieved from [Link]

- Kim, Y., et al. (2021). Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog-Thalidomide PROTACs. Molecules, 26(9), 2525.

- Testa, A., et al. (2020). Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Journal of Medicinal Chemistry, 63(19), 10839-10859.

-

ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. Retrieved from [Link]

- Bukhari, S. N. A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. DARU Journal of Pharmaceutical Sciences, 29(2), 335-346.

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

-

MDPI. (n.d.). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]

-

Pharmacy Research. (n.d.). E3 Ligase Ligand. Retrieved from [Link]

- Steinebach, C., et al. (2020). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 8, 598622.

- Wang, L., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry.

Sources

- 1. biopharma.co.uk [biopharma.co.uk]

- 2. promegaconnections.com [promegaconnections.com]

- 3. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound; CAS No.: 1425943-26-5 [chemshuttle.com]

- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tebubio.com [tebubio.com]

- 18. lifesensors.com [lifesensors.com]

- 19. 三重複合体の形成 [promega.jp]

- 20. Ternary Complex Formation Assays | Domainex [domainex.co.uk]

- 21. creative-biostructure.com [creative-biostructure.com]

- 22. researchgate.net [researchgate.net]

- 23. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione as an intermediate in organic synthesis

Application Note: Strategic Utilization of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione in Medicinal Chemistry

Abstract

This guide details the operational protocols for This compound (CAS 1425943-26-5), a critical masked nitrogen scaffold. While primary benzylamines are prone to oxidation and shelf-instability, this phthalimide-protected intermediate offers superior crystallinity, stability, and handling properties. This note focuses on its synthesis via the Gabriel method, its clean deprotection to (4-bromo-2-chlorophenyl)methanamine , and its strategic value in designing orthogonally substituted biaryl systems via chemoselective cross-coupling.

Introduction: The Case for Phthalimide Protection

In drug discovery, the 4-bromo-2-chlorobenzyl motif is a high-value pharmacophore. The 4-position bromine serves as a reactive handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, while the 2-position chlorine provides steric influence and metabolic stability.

However, the direct handling of the free amine, (4-bromo-2-chlorophenyl)methanamine, presents challenges:

-

N-Oxidation: Primary benzylic amines degrade over time.

-

Polyalkylation: Direct alkylation of the amine often leads to inseparable mixtures of secondary and tertiary amines.

-

Purification: The free amine is an oil or low-melting solid requiring chromatography.

The Solution: The title compound, This compound , serves as a "crystalline lock." It protects the nitrogen during upstream manipulations and allows for purification via simple recrystallization.

Synthesis Protocol (Upstream)

Objective: Preparation of this compound from 4-bromo-2-chlorobenzyl bromide.

Reaction Scheme

The synthesis utilizes the classical Gabriel Synthesis paradigm, leveraging the nucleophilicity of the potassium phthalimide salt against the electrophilic benzyl bromide.

Figure 1: Gabriel Synthesis pathway for the title intermediate.

Experimental Procedure

Reagents:

-

4-Bromo-2-chlorobenzyl bromide (1.0 eq)

-

Potassium Phthalimide (1.1 eq)

-

DMF (Dimethylformamide), anhydrous (5 mL per mmol substrate)

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend Potassium Phthalimide (1.1 eq) in anhydrous DMF.

-

Addition: Add 4-Bromo-2-chlorobenzyl bromide (1.0 eq) portion-wise at room temperature. Note: The reaction is exothermic; maintain temperature <30°C during addition.

-

Reaction: Heat the mixture to 80°C for 4–6 hours.

-

IPC (In-Process Control): Monitor via TLC (Hexane/EtOAc 8:1). The starting bromide (Rf ~0.8) should disappear, and the product (Rf ~0.4) will appear as a UV-active spot.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring. The product will precipitate as a white to off-white solid.

-

-

Purification:

-

Filter the solid and wash copiously with water to remove residual DMF and KBr.

-

Wash the filter cake with cold ethanol (to remove unreacted benzyl bromide).

-

Recrystallization: If necessary, recrystallize from Ethanol/Acetone to yield high-purity needles.

-

Expected Yield: 85–95% Appearance: White crystalline solid.

Downstream Application: Deprotection & Functionalization

Objective: Liberating the primary amine for drug synthesis.

Mechanism: The Ing-Manske Procedure

While harsh acidic/basic hydrolysis can be used, the Ing-Manske procedure using hydrazine hydrate is preferred for its mildness, preserving the halogen handles (Br, Cl) on the aromatic ring.

Figure 2: Ing-Manske deprotection mechanism releasing the active amine.

Deprotection Protocol

-

Dissolution: Suspend the phthalimide intermediate (1.0 eq) in Ethanol (0.2 M).

-

Cleavage: Add Hydrazine Hydrate (3.0 eq).

-

Reflux: Heat to reflux for 2–3 hours. A bulky white precipitate (phthalhydrazide) will form, indicating reaction progress.

-

Workup:

-

Cool to room temperature.[1]

-

Acidification: Carefully add 1M HCl to pH < 2. This solubilizes the amine as the hydrochloride salt while keeping phthalhydrazide insoluble.

-

Filtration: Filter off the solid phthalhydrazide byproduct.

-

Neutralization: Basify the filtrate with 2M NaOH (pH > 10) and extract with Dichloromethane (DCM).

-

Isolation: Dry organic layer over Na2SO4 and concentrate to yield the free amine (4-bromo-2-chlorophenyl)methanamine .

-

Strategic Pivot: Orthogonal Cross-Coupling

The power of this intermediate lies in the Chemoselectivity of the halogens. The 4-Bromo position is significantly more reactive toward Palladium (Pd) oxidative addition than the 2-Chloro position.

Workflow for Library Generation:

-

Step A (Suzuki Coupling): React the protected phthalimide (or the free amine) with an Aryl Boronic Acid. The Pd catalyst will insert exclusively at the C-Br bond.

-

Step B (Buchwald Coupling): Use the resulting biaryl amine to couple the nitrogen, or activate the C-Cl bond using specialized ligands (e.g., XPhos, RuPhos) under forcing conditions.

| Reaction Site | Halogen | Reactivity | Recommended Catalyst System |

| Primary | -Br (para) | High | Pd(PPh3)4 / K2CO3 (Standard Suzuki) |

| Secondary | -Cl (ortho) | Low (Steric/Electronic) | Pd2(dba)3 / XPhos (Forcing conditions) |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Synthesis) | Hydrolysis of Benzyl Bromide | Ensure DMF is anhydrous. Keep reaction dry. |

| Sticky Solid (Workup) | Residual DMF | Wash precipitate thoroughly with water; recrystallize from EtOH. |

| Incomplete Deprotection | Insufficient Hydrazine | Increase Hydrazine to 5.0 eq or switch to Methylamine (40% aq). |

| Pd Catalyst Poisoning | Free Amine Interference | Perform Suzuki coupling on the Protected Phthalimide first, then deprotect. |

Safety & Handling (MSDS Summary)

-

This compound: Generally low acute toxicity but should be treated as a potential irritant. Avoid dust inhalation.

-

4-Bromo-2-chlorobenzyl bromide: Lachrymator and severe skin irritant. Handle only in a fume hood.

-

Hydrazine Hydrate: Carcinogen and highly toxic. Use double-gloving and quench waste with bleach before disposal.

References

-

Gabriel Synthesis Mechanism & Overview. Master Organic Chemistry. Available at: [Link]

-

Synthesis of Isoindoline-1,3-dione Derivatives. ACG Publications. Available at: [Link]

-

Ing-Manske Procedure (Hydrazinolysis). Organic Chemistry Portal. Available at: [Link]

Sources

In Vitro Assay Protocols for Isoindoline-1,3-dione Derivatives: A Guide for Drug Discovery

Introduction: The Rise of Molecular Glues

The isoindoline-1,3-dione scaffold is the cornerstone of a powerful class of therapeutic agents known as immunomodulatory drugs (IMiDs), which includes thalidomide, lenalidomide, and pomalidomide. These molecules, often referred to as "molecular glues," exert their effects by inducing or stabilizing interactions between proteins that do not normally associate.[1][2] The primary target of this class is Cereblon (CRBN), the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3][4] By binding to CRBN, isoindoline-1,3-dione derivatives modulate the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates."

Key neosubstrates include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), whose degradation is central to the anti-myeloma and immunomodulatory activities of these drugs.[5][6][7][8] The degradation of these factors leads to downstream effects such as apoptosis in multiple myeloma cells and co-stimulation of T cells through increased production of interleukin-2 (IL-2).[6][9]

This guide provides a comprehensive overview and detailed protocols for the essential in vitro assays required to characterize the activity of novel isoindoline-1,3-dione derivatives. The assays are structured to follow a logical screening cascade, from initial target engagement with CRBN to functional cellular outcomes.

The Assay Cascade: A Validating Workflow

A robust characterization of isoindoline-1,3-dione derivatives follows a multi-step process. Each step serves to validate the findings of the previous one, building a comprehensive picture of the compound's mechanism of action. This workflow ensures that observed cellular effects are directly linked to the intended biochemical mechanism.

Caption: A logical workflow for characterizing isoindoline-1,3-dione derivatives.

Part 1: Biochemical Assays for CRBN Target Engagement

The initial and most critical step is to confirm direct binding of the test compound to the CRBN protein. Proximity-based assays like TR-FRET and AlphaLISA are ideal for high-throughput screening, while Fluorescence Polarization (FP) offers a lower-throughput but robust alternative.[4][10]

Protocol 1: CRBN Binding Assay using TR-FRET

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a highly sensitive method that measures the proximity of two molecules.[11][12][13] In this competitive assay, a test compound displaces a known fluorescently-labeled CRBN ligand (tracer), causing a decrease in the FRET signal.[3]

Principle: A donor fluorophore (e.g., Europium cryptate) is attached to an anti-tag antibody (e.g., anti-GST), which binds to a GST-tagged CRBN protein. A red-emitting acceptor fluorophore is conjugated to a known CRBN binder, like thalidomide. When the tracer binds to CRBN, the donor and acceptor are brought into close proximity, allowing for energy transfer. An active compound will compete with the tracer for CRBN binding, reducing the FRET signal.[3]

Caption: Principle of the competitive TR-FRET CRBN binding assay.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare assay buffer, recombinant GST-tagged CRBN, Europium-labeled anti-GST antibody, and a fluorescently-labeled CRBN tracer (e.g., Thalidomide-Red) according to the manufacturer's instructions (e.g., Revvity HTRF Cereblon Binding Kit).[3]

-

Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate. Include controls: DMSO (vehicle) and a known CRBN binder like lenalidomide or pomalidomide (positive control).[14]

-

Protein Addition: Add the GST-CRBN protein to all wells.

-

Detection Reagent Addition: Add a pre-mixed solution of the anti-GST-Eu antibody and the Thalidomide-Red tracer.[3]

-

Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Read the plate on a TR-FRET-enabled plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths after a time delay.[15][16]

-

Data Analysis: Calculate the ratiometric signal (Acceptor/Donor * 10,000). Normalize the data to controls and fit a dose-response curve to determine the IC₅₀ value for each compound.

| Parameter | Recommended Concentration |

| GST-CRBN | 1-5 nM |

| Anti-GST-Europium | 0.5-2 nM |

| Tracer (Thalidomide-Red) | 10-50 nM |

| Test Compound Range | 1 nM to 100 µM |

Part 2: Cell-Based Neosubstrate Degradation Assays

Confirming that CRBN binding leads to the degradation of key neosubstrates like IKZF1 and IKZF3 is the crucial next step. This validates the compound's mechanism of action in a cellular context. Western blotting provides a direct, semi-quantitative readout, while newer technologies like the HiBiT assay offer a more quantitative, high-throughput alternative.[5][17][18]

Protocol 2: IKZF1/3 Degradation via Western Blot

This classic technique directly visualizes the depletion of the target protein in response to compound treatment.

Step-by-Step Methodology:

-

Cell Culture: Seed a relevant suspension cell line (e.g., MM.1S, a multiple myeloma cell line) in 6-well plates at a density of 0.5 x 10⁶ cells/mL.[8]

-

Compound Treatment: Treat cells with a dose-response of the test compound for a set time (e.g., 4, 8, or 24 hours). Include DMSO (vehicle) and lenalidomide (positive control).

-

Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against IKZF1 or IKZF3 overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with an antibody for a loading control (e.g., GAPDH or β-Actin).

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager.

-

Data Analysis: Quantify band intensity using software like ImageJ. Normalize the IKZF1/3 signal to the loading control. Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximal degradation) from the dose-response curve.[18]

Protocol 3: Quantitative IKZF1/3 Degradation using the HiBiT Assay

The HiBiT system is a highly sensitive, bioluminescent method for quantifying protein levels in real-time or in an endpoint format.[2][17][18] It relies on a small 11-amino acid tag (HiBiT) that can be inserted into the endogenous gene locus of the target protein using CRISPR/Cas9.[17] This tag complements with a larger subunit (LgBiT) to form a functional NanoLuc® luciferase. The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged protein.[2][19]

Step-by-Step Methodology:

-

Cell Plating: Use a cell line endogenously expressing HiBiT-tagged IKZF1 (e.g., HEK293T IKZF1-HiBiT).[20] Seed cells in a white, opaque 96- or 384-well plate.[20]

-

Compound Treatment: Add serially diluted test compounds and controls (DMSO, lenalidomide) to the wells. Incubate for the desired time (e.g., 2 to 24 hours).

-

Lysis and Detection:

-

Incubation: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-based luminometer.

-

Data Analysis: Normalize the data to the DMSO control. Plot the dose-response curve to determine DC₅₀ and Dₘₐₓ values.[18]

| Assay | Throughput | Pros | Cons |

| Western Blot | Low | Direct visualization, no special cells needed | Semi-quantitative, labor-intensive |

| HiBiT Assay | High | Highly quantitative, sensitive, HTS-compatible | Requires CRISPR-engineered cell line |

Part 3: Functional Cellular Assays

The final step is to connect the molecular mechanism (neosubstrate degradation) to a relevant cellular phenotype, such as anti-cancer activity or immunomodulation.

Protocol 4: Anti-Proliferative Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.[21] A decrease in ATP levels signifies either reduced proliferation or increased cell death.

Step-by-Step Methodology:

-

Cell Plating: Seed multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[22]

-

Compound Treatment: Add serially diluted test compounds and controls.

-

Incubation: Incubate the plate for 72 to 96 hours to allow for effects on proliferation.[21][23]

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[24]

-

Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.[24]

-

Mix on an orbital shaker for 2 minutes to lyse the cells.

-

Incubate for 10 minutes at room temperature to stabilize the signal.[24]

-

-

Data Acquisition: Measure luminescence with a plate reader.

-

Data Analysis: Normalize the data to DMSO-treated wells and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5: Immunomodulatory Activity (IL-2 Secretion)

A key consequence of IKZF1/3 degradation in T cells is the de-repression of the IL2 gene, leading to increased IL-2 production and T-cell activation.[6][9] This can be measured from the supernatant of treated peripheral blood mononuclear cells (PBMCs).

Step-by-Step Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation: Resuspend PBMCs in culture medium. Add a T-cell co-stimulant such as an anti-CD3 antibody to the culture.

-

Compound Treatment: Immediately add serially diluted test compounds. Lenalidomide serves as an excellent positive control for this assay.

-

Incubation: Culture the cells for 48-72 hours.

-

Supernatant Collection: Centrifuge the plate and carefully collect the culture supernatant.

-

ELISA: Quantify the concentration of IL-2 in the supernatant using a standard human IL-2 ELISA kit, following the manufacturer's protocol.

-

Data Analysis: Plot the IL-2 concentration against the compound concentration to determine the EC₅₀ for IL-2 induction.

Conclusion

The protocols outlined in this guide provide a validated, stepwise framework for the comprehensive in vitro characterization of novel isoindoline-1,3-dione derivatives. By systematically confirming target engagement, mechanism of action, and functional cellular outcomes, researchers can confidently identify and advance promising molecular glue candidates in the drug discovery pipeline. Each assay is designed to be self-validating when used in this cascading approach, ensuring a high degree of scientific rigor and trustworthiness in the resulting data.

References

- Benchchem. Application Notes and Protocols for IKZF1 Degradation Assay with Cemsidomide.

- Moreno, L., et al. (2014). Antitumoral activity of lenalidomide in in vitro and in vivo models of mantle cell lymphoma involves the destabilization of cyclin D1/p27KIP1 complexes. Clinical Cancer Research, 20(2), 393-403.

- Oh, S., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines. Journal of Visualized Experiments, (165).

- DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers.

- Revvity. HTRF Cereblon Binding Kit, 500 Assay Points.

- Moreno, L., et al. (2014). Antitumoral Activity of Lenalidomide in In Vitro and In Vivo Models of Mantle Cell Lymphoma Involves the Destabilization of Cyclin D1/p27 KIP1 Complexes. AACR Journals.

- Kotla, V., et al. (2009). Mechanism of action of lenalidomide in hematological malignancies. Journal of Hematology & Oncology, 2, 36.

- Chen, T., et al. (2012). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology, 807, 151-166.

- Wang, M., et al. (2021). Novel Molecular Mechanism of Lenalidomide in Myeloid Malignancies Independent of Deletion of Chromosome 5q. Cancers, 13(19), 5084.

- Reddy, N., et al. (2015). Lenalidomide in non-Hodgkin lymphoma: biological perspectives and therapeutic opportunities. Blood, 125(16), 2494-2501.

- Bajda, M., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(1), 234.

- Viviabiotech. MM – Viviabiotech.

- Oh, S., et al. (2020). High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines. PubMed.

- Sasso, J. M., et al. (2022). Molecular Glue Discovery: Current and Future Approaches. Biochemistry, 61(1), 34-43.

- Benchchem. Application Notes and Protocols: Measuring Intracellular Protein Degradation using NanoBRET and HiBiT Assays.

- Benchchem. A Technical Guide to DD-03-171: A Dual-Function Degrader of IKZF1, IKZF3, and BTK.

- Wang, Y., et al. (2023). Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines. International Journal of Molecular Sciences, 24(14), 11520.

- Tang, W., et al. (2025). Progress and Prospects in FRET for the Investigation of Protein–Protein Interactions. International Journal of Molecular Sciences, 26(18), 14321.

- BMG LABTECH. (2024). dTAG Assay for Targeted Degradation of Proteins.

- Yilmaz, I., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11283-11293.

- BPS Bioscience. Cereblon Binding Assay Kit.

- Belcher, B. P., et al. (2023). Direct-to-Biology Enabled Molecular Glue Discovery. Journal of the American Chemical Society, 145(1), 35-43.

- Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. BMC Chemistry, 18(1), 12.

- Charnwood Discovery. Molecular Glues.

- Revvity. (2023). Development of an assay and screening platform to study molecular glue degraders.

- Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET Labeling Reagents Protocol.

- East Port Praha. HiBiT Protein Tagging System.

- Hinterneder, J. (n.d.). Developing a LANCE TR-FRET assay for screening PD-1 and PD-L1 binding inhibitors. Revvity.

- Stübig, T., et al. (2015). Analysis of the anti-proliferative and the pro-apoptotic efficacy of Syk inhibition in multiple myeloma. Cancer Cell International, 15, 78.

- Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo.

- Kumar, A., et al. (2020). Antiviral activity of isoindole derivatives. Journal of Medicinal and Chemical Sciences, 3(3), 241-255.

- Revvity. AlphaLISA® Human Cereblon Binding Kit.

- Chauhan, D., et al. (2005). CD28-mediated regulation of multiple myeloma cell proliferation and survival. Blood, 105(3), 1308-1315.

- Al-Ostoot, F. H., et al. (2025). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antibacterial, and photophysical studies. RSC Advances, 15(25), 17351-17367.

- WuXi AppTec. (2025). Strategies for Advancing Molecular Glue Drug Discovery.

- Benchchem. A Technical Guide to Cereblon (CRBN) E3 Ligase Ligand-Linker Conjugates.

- Yang, J., et al. (2020). A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders. Bioorganic & Medicinal Chemistry Letters, 30(24), 127633.

- UTHSC Digital Commons. (2020). Targeting Protein Degradation to Uncover Novel Oncoprotein Drivers of Acute Leukemia.

- Kim, J. H., et al. (2022). Radotinib inhibits multiple myeloma cell proliferation via suppression of STAT3 signaling. PLoS One, 17(5), e0267535.

- Lu, G., et al. (2014). Lenalidomide Causes Selective Degradation of IKZF1 and IKZF3 in Multiple Myeloma Cells. Science, 343(6168), 305-309.

Sources

- 1. Molecular Glue Discovery: Current and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. revvity.com [revvity.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of action of lenalidomide in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. dcreport.org [dcreport.org]

- 12. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]

- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. eastport.cz [eastport.cz]

- 20. Discovery and Characterization of Novel IKZF1/3 Glue Degraders against Multiple Hematological Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. reactionbiology.com [reactionbiology.com]

- 22. Radotinib inhibits multiple myeloma cell proliferation via suppression of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CD28-mediated regulation of multiple myeloma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

Cell-based assays for evaluating the activity of 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione

Case Study: 2-(4-bromo-2-chlorobenzyl)isoindoline-1,3-dione

Introduction & Rationale

The compound This compound (CAS: 1425943-26-5) represents a specific structural class of N-substituted phthalimides (isoindoline-1,3-diones). The phthalimide scaffold is a "privileged structure" in medicinal chemistry, serving as the core for drugs ranging from the immunomodulatory (e.g., thalidomide, pomalidomide) to the antiproliferative.[1]

The addition of a halogenated benzyl group (4-bromo-2-chloro) significantly alters the physicochemical properties of the parent phthalimide, increasing lipophilicity (LogP ~3.4) and enhancing membrane permeability. Literature on structural analogs suggests two primary mechanisms of action for this class:

-

Tumor Suppression: Via inhibition of tubulin polymerization or topoisomerase II, leading to apoptosis.

-

Immunomodulation: Suppression of TNF-

and Nitric Oxide (NO) production via NF-

This guide details the protocols for evaluating these specific activities.

Compound Handling & Preparation[2]

Critical Causality: The high lipophilicity of the di-halogenated benzyl group necessitates strict solubility controls. Incomplete solubilization is the #1 cause of false negatives in phthalimide assays.

-

Stock Solution: Dissolve neat powder in 100% DMSO to a concentration of 20 mM . Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

-

Working Dilutions: Prepare intermediate dilutions in serum-free media immediately prior to use. Ensure final DMSO concentration on cells is

0.1% to avoid solvent toxicity.

Protocol A: Antiproliferative Screening (MTT Assay)

Objective: Determine the IC

Materials

-

Cell Line: A549 (ATCC CCL-185) or MCF-7 (ATCC HTB-22).

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.

-

Positive Control: Doxorubicin (1 µM) or Cisplatin.

-

Vehicle Control: 0.1% DMSO in media.

Step-by-Step Methodology

-

Seeding: Seed cells in 96-well plates at a density of

cells/well in 100 µL complete media.-

Why: Low density ensures cells remain in the log-growth phase during the 72h treatment.

-

-

Attachment: Incubate for 24 hours at 37°C, 5% CO

. -

Treatment:

-

Remove old media.

-

Add 100 µL of fresh media containing the compound at active concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

-

Self-Validation: Perform in triplicate. Include 3 wells of "Media Blank" (no cells) to subtract background.

-

-

Incubation: Incubate for 48 to 72 hours .

-

Development:

-

Add 20 µL of MTT stock solution to each well.

-

Incubate for 3–4 hours until purple crystals are visible.

-

-

Solubilization:

-

Carefully aspirate media (do not disturb crystals).

-

Add 150 µL DMSO to dissolve formazan. Shake plate for 10 mins.

-

-

Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Output:

Calculate % Cell Viability:

Protocol B: Anti-inflammatory Activity (NO Inhibition)

Objective: Evaluate the compound's ability to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages.

Relevance: Phthalimide derivatives often act as "TNF-

Materials

-

Cell Line: RAW 264.7 Murine Macrophages (ATCC TIB-71).

-

Stimulant: Lipopolysaccharide (LPS) from E. coli O111:B4 (Final conc: 1 µg/mL).

-

Reagent: Griess Reagent (1% sulfanilamide + 0.1% NED in phosphoric acid).

Step-by-Step Methodology

-

Seeding: Seed RAW 264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment (Critical):

-

Add compound (1–50 µM) 1 hour before LPS stimulation.

-

Causality: Phthalimides often work by preventing the translocation of NF-

B; pre-treatment ensures the blockade is in place before the inflammatory signal arrives.

-

-